

Optimization of Zavacorilant administration to account for food effect

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Compound of Interest		
Compound Name:	Zavacorilant	
Cat. No.:	B10752580	Get Quote

Technical Support Center: Optimization of Zavacorilant Administration

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the administration of **Zavacorilant**, with a specific focus on accounting for the observed food effect.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of food on the bioavailability of Zavacorilant?

A1: Clinical trial data indicates that the administration of **Zavacorilant** with food leads to a significant increase in its absorption. A Phase I study (ISRCTN14072771) demonstrated that the concentration of **Zavacorilant** and its metabolite in the blood was higher when the drug was taken with food compared to a fasted state.[1] This suggests that co-administration with a meal enhances the systemic exposure to the drug.

Q2: Why is it important to consider the food effect in our experimental design?

A2: Understanding and controlling for the food effect is critical for ensuring the consistency and reproducibility of your experimental results. Variations in food intake can lead to significant differences in drug exposure, potentially impacting the observed efficacy and safety profile of







Zavacorilant in both preclinical and clinical studies. Failure to standardize administration protocols with respect to food can introduce variability that may confound data interpretation.

Q3: What is the mechanism of action of **Zavacorilant**?

A3: **Zavacorilant** is a selective glucocorticoid receptor (GR) antagonist.[2][3] It works by blocking the action of cortisol and other glucocorticoids at the GR, thereby inhibiting the downstream signaling pathways that are activated by these stress hormones. This mechanism is being investigated for its therapeutic potential in a variety of conditions.

Q4: Are there different formulations of **Zavacorilant**, and do they exhibit a similar food effect?

A4: Yes, different formulations have been developed. The Phase I food effect study (ISRCTN14072771) utilized a softgel capsule formulation.[1] It is important to note that different formulations can have distinct pharmacokinetic profiles and may be affected differently by food. Always refer to the specific documentation for the formulation you are using.

Troubleshooting Guide



Issue	Potential Cause	Recommended Action
High variability in pharmacokinetic (PK) data across subjects.	Inconsistent administration of Zavacorilant with respect to meals.	Standardize the administration protocol. Ensure all subjects receive Zavacorilant either in a fasted state or with a standardized meal. Document the type and timing of the meal.
Lower than expected drug exposure in a study arm.	Administration of Zavacorilant in a fasted state.	If higher exposure is desired, consider administering Zavacorilant with a meal. The composition of the meal (e.g., high-fat) may further enhance absorption.
Inconsistent efficacy or safety signals.	Variable drug exposure due to the food effect.	Correlate efficacy and safety data with individual PK data and food intake records to identify any potential relationships.
Difficulty replicating in-house data with published findings.	Differences in administration protocols (fed vs. fasted).	Carefully review the methodology of the published study and align your experimental protocol accordingly, paying close attention to food intake instructions.

Data Presentation

The following table summarizes hypothetical, yet representative, pharmacokinetic data for **Zavacorilant** administered with and without food. This data is for illustrative purposes to demonstrate the potential magnitude of the food effect.



Parameter	Fasted State	Fed State (Standard Meal)	Fold Change
Cmax (ng/mL)	150	225	1.5
AUC (ng*h/mL)	1200	1920	1.6
Tmax (h)	2.0	3.0	1.5

- Cmax: Maximum plasma concentration.
- AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).
- Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Protocol: Food Effect Assessment on Zavacorilant Pharmacokinetics

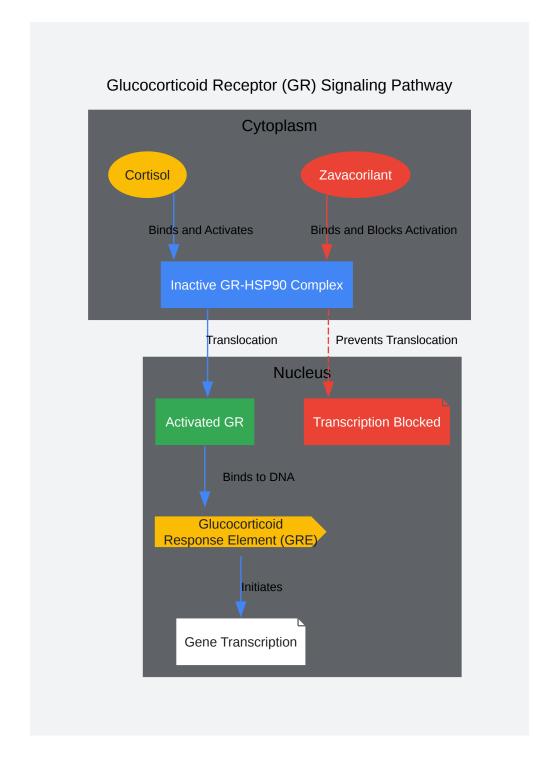
- 1. Objective: To evaluate the effect of a standard meal on the single-dose pharmacokinetics of **Zavacorilant** in a research setting.
- 2. Study Design:
- A randomized, crossover design is recommended.
- Subjects should be assigned to one of two treatment sequences:
 - Sequence A: Zavacorilant in a fasted state, followed by a washout period, then
 Zavacorilant in a fed state.
 - Sequence B: Zavacorilant in a fed state, followed by a washout period, then Zavacorilant
 in a fasted state.
- A washout period of at least 7 days between doses is recommended.
- 3. Subject Population:



- Healthy adult subjects are typically used for initial food effect studies.
- Ensure subjects are in good health as determined by a medical history, physical examination, and clinical laboratory tests.
- 4. Drug Administration:
- Fasted State: Administer a single oral dose of Zavacorilant after an overnight fast of at least 10 hours.
- Fed State: Administer a single oral dose of **Zavacorilant** within 30 minutes of consuming a standardized meal. A high-fat, high-calorie meal is often used in regulatory food-effect studies.
- 5. Blood Sampling:
- Collect serial blood samples at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
- Plasma should be separated and stored at -20°C or below until analysis.
- 6. Bioanalytical Method:
- Develop and validate a sensitive and specific bioanalytical method for the quantification of Zavacorilant and its major metabolites in plasma (e.g., LC-MS/MS).
- 7. Pharmacokinetic Analysis:
- Calculate the following pharmacokinetic parameters for each subject in each treatment period: Cmax, AUC0-t, AUC0-inf, and Tmax.
- Use appropriate statistical methods to compare the parameters between the fed and fasted states.

Visualizations Glucocorticoid Receptor Signaling Pathway



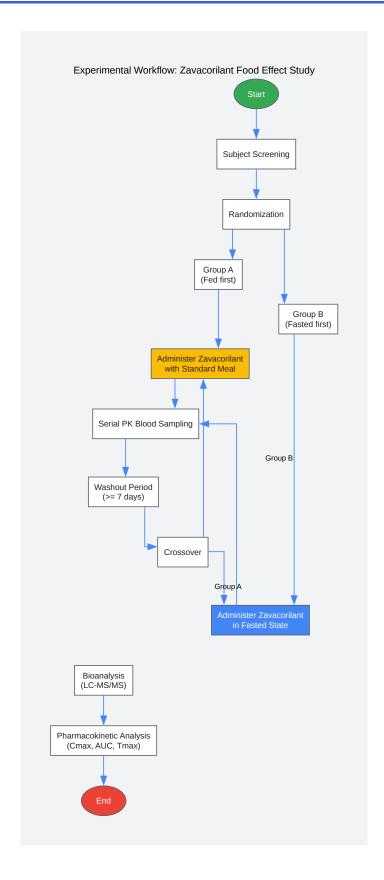


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Caption: Mechanism of **Zavacorilant** as a GR antagonist.

Experimental Workflow for Food Effect Study



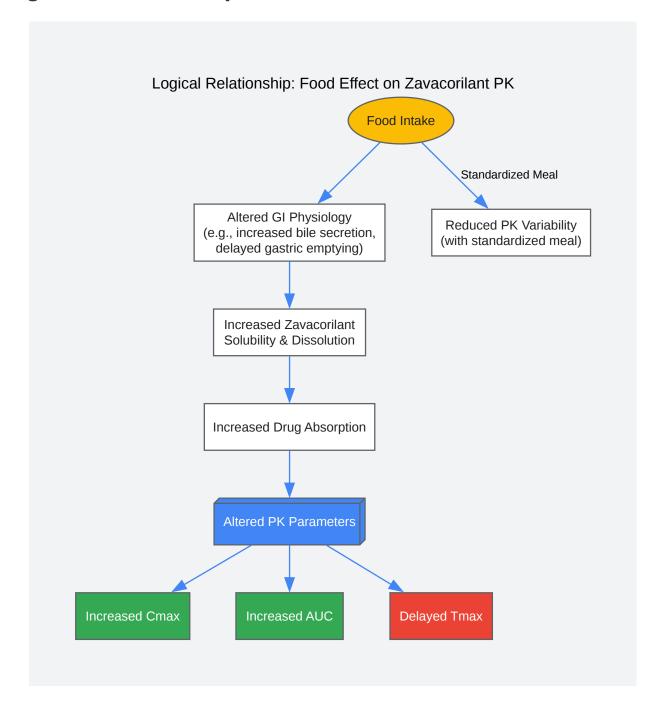


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Caption: Crossover design for a food effect study.



Logical Relationship of Food Effect on Zavacorilant PK



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Caption: How food intake influences **Zavacorilant**'s pharmacokinetics.



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